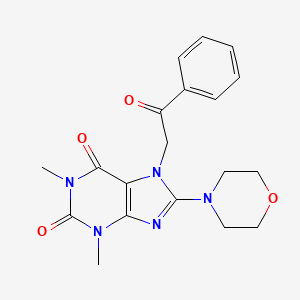
1,3-dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and biotechnology. This compound is commonly known as Ro 31-8220 and belongs to the class of purine derivatives.
Wissenschaftliche Forschungsanwendungen
Ro 31-8220 has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis. In addition, Ro 31-8220 has been investigated for its potential use in the treatment of neurological disorders, as it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of Ro 31-8220 involves the inhibition of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Ro 31-8220 binds to the catalytic domain of PKC and inhibits its activity, leading to the suppression of downstream signaling pathways.
Biochemical and Physiological Effects:
Ro 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines. In addition, Ro 31-8220 has been shown to improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Ro 31-8220 has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, its potency and selectivity for PKC isoforms may vary depending on the experimental conditions, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on Ro 31-8220. One potential direction is to investigate its potential use as an adjuvant therapy for cancer treatment, as it has been shown to enhance the efficacy of chemotherapy drugs in vitro. Another potential direction is to investigate its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress and improve cognitive function in animal models of neurological disorders. Additionally, further research is needed to elucidate the precise mechanism of action of Ro 31-8220 and to develop more potent and selective PKC inhibitors for therapeutic use.
In conclusion, Ro 31-8220 is a chemical compound that has shown great potential for various applications in scientific research. Its inhibition of PKC activity has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel therapies for cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and to develop more potent and selective PKC inhibitors for therapeutic use.
Synthesemethoden
The synthesis of Ro 31-8220 involves a multistep process that starts with the reaction of 2,6-dichloropurine with morpholine to form 2,6-dichloro-8-morpholinopurine. This compound is then reacted with 2-oxo-2-phenylethylamine to form 1,3-dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione. The final product is obtained by purification through column chromatography.
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-morpholin-4-yl-7-phenacylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-21-16-15(17(26)22(2)19(21)27)24(12-14(25)13-6-4-3-5-7-13)18(20-16)23-8-10-28-11-9-23/h3-7H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHONRONVRAWODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione | |
CAS RN |
111442-55-8 |
Source


|
| Record name | 1,3-DIMETHYL-8-(4-MORPHOLINYL)-7-(2-OXO-2-PH-ET)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride](/img/structure/B2823399.png)
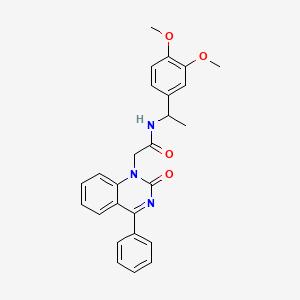
![7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2823403.png)
![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-5-carboxylic acid](/img/structure/B2823404.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2823409.png)

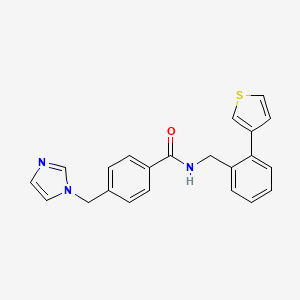
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B2823413.png)
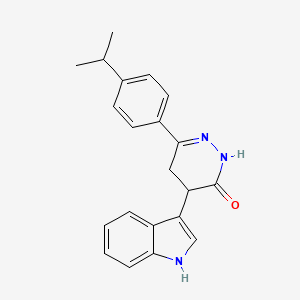
![Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate](/img/structure/B2823416.png)
![Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2823417.png)
![3-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2823419.png)
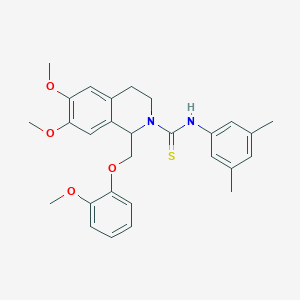
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2823422.png)